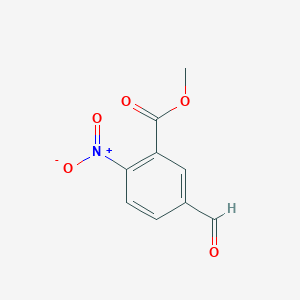

Methyl 5-formyl-2-nitrobenzoate

Description

Contemporary Significance in Synthetic Organic Chemistry

The contemporary significance of Methyl 5-formyl-2-nitrobenzoate in synthetic organic chemistry stems from its role as a versatile building block. The presence of three distinct functional groups allows for a high degree of molecular diversity to be generated from a single starting material. The aldehyde group is a reactive handle for a wide array of transformations, including condensations, reductive aminations, and additions of organometallic reagents. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening up another avenue for functionalization. The methyl ester provides a site for hydrolysis and subsequent amide bond formation.

This trifunctional nature makes it an ideal substrate for multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. acs.org The use of compounds like this compound in MCRs is a key strategy in modern drug discovery and materials science for the rapid generation of libraries of complex molecules. acs.org

Role as a Versatile Intermediate in Complex Molecule Synthesis

The utility of this compound as a versatile intermediate is prominently demonstrated in the synthesis of a wide range of complex and often biologically active molecules, particularly heterocyclic compounds.

The aldehyde functionality readily participates in condensation reactions with various nucleophiles. For instance, its reaction with hydrazines can lead to the formation of pyridazinone derivatives, which are precursors to various aromatic heterocycles. clockss.org

A significant application lies in the synthesis of fused heterocyclic systems. The strategic placement of the formyl and nitro groups allows for intramolecular cyclization reactions following initial intermolecular reactions. For example, after an initial reaction at the aldehyde, the nitro group can be reduced to an amine, which can then undergo an intramolecular condensation with a suitable functional group to form a new ring system. This strategy is particularly valuable in the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives. researchgate.net

Furthermore, its isomer, methyl 3-formyl-2-nitrobenzoate, serves as a key intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. chemicalbook.com This highlights the importance of the specific substitution pattern of the nitro and formyl groups on the benzoate (B1203000) scaffold for accessing medicinally relevant molecules.

Current Research Frontiers and Unexplored Reactivity

The exploration of the full synthetic potential of this compound is an active area of research. Current frontiers are focused on developing novel cascade and multicomponent reactions that leverage its unique reactivity profile.

One area of interest is the development of novel cascade reactions where a series of intramolecular transformations are triggered by a single event, leading to the rapid construction of complex polycyclic structures. researchgate.net The interplay between the formyl, nitro, and ester groups offers a rich playground for designing such elegant and efficient synthetic sequences.

The application of modern catalytic methods to transform this compound is another promising frontier. For instance, organocatalysis, which utilizes small organic molecules as catalysts, could be employed to achieve enantioselective transformations of the aldehyde group, providing access to chiral building blocks for asymmetric synthesis. acs.org

Furthermore, computational studies can provide deeper insights into the reactivity of this compound. acs.org By modeling reaction pathways and transition states, researchers can predict and rationalize its behavior in different chemical environments, guiding the design of new and innovative synthetic methodologies. The exploration of its reactivity in metal-catalyzed cross-coupling reactions, beyond its traditional role in condensation and reduction reactions, also presents an avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEPPMMIJZGITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Formyl 2 Nitrobenzoate and Its Structural Analogs

Established Synthetic Pathways to the Benzoate (B1203000) Scaffold

The construction of the Methyl 5-formyl-2-nitrobenzoate scaffold relies on fundamental organic reactions that introduce the key functional groups—ester, formyl, and nitro—onto a benzene (B151609) ring. These methods can be applied sequentially to build the target molecule from simpler precursors.

Esterification Reactions in Nitrobenzoate Synthesis

The formation of the methyl ester group is typically achieved through the esterification of a corresponding nitrobenzoic acid precursor. The most common method is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

In the context of nitrobenzoate synthesis, the reaction involves heating the nitrobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). truman.edugoogle.com The reaction is an equilibrium process; therefore, to achieve high yields, it is critical that the starting materials are dry and that the water generated during the reaction is removed, often through azeotropic distillation. truman.edugoogle.com

While sulfuric acid is a common catalyst, other systems have been developed to promote the esterification of nitrobenzoic acids. These include the use of silicon tetrachloride (SiCl₄) as a catalyst with subsequent extraction of the product, and heterogeneous catalysts like acidic natural zeolites. google.comscirp.org More advanced methods for mild esterification involve using dehydrating agents like 2-methyl-6-nitrobenzoic anhydride, which can produce esters in high yields from nearly equimolar amounts of acids and alcohols under gentle conditions. organic-chemistry.org

| Method | Reagents | Key Features | Reference(s) |

| Fischer-Speier | Carboxylic Acid, Methanol, H₂SO₄ | Equilibrium-driven; requires removal of water. | truman.edugoogle.com |

| Silicon Tetrachloride | Carboxylic Acid, Ethanol, SiCl₄ | Uses SiCl₄ as a catalyst. | google.comscirp.org |

| Anhydride-Mediated | Carboxylic Acid, Alcohol, 2-Methyl-6-nitrobenzoic Anhydride | High chemoselectivity under mild conditions. | organic-chemistry.org |

| Heterogeneous Catalysis | Carboxylic Acid, Ethanol, Zeolite Catalysts | Environmentally friendly approach. | scirp.org |

Directed Formylation Strategies on Substituted Benzenes

Introducing a formyl group (-CHO) onto an existing benzene ring is known as formylation. When other substituents are present, they direct the position of the incoming formyl group. Classical methods include the Gatterman, Vilsmeier-Haack, and Reimer-Tiemann reactions. acs.orgacs.org However, these reactions often require harsh conditions that may not be compatible with sensitive functional groups like esters.

A particularly effective method for the formylation of substituted benzenes utilizes dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). acs.org A significant advancement in this area is the use of silver trifluoromethanesulfonate (B1224126) (AgOTf) as a promoter. acs.orgnih.gov This system generates a highly reactive formylating species that can functionalize various substituted benzenes at very low temperatures (e.g., -78 °C). acs.orgnih.gov This mild approach is advantageous as it often preserves protecting groups and other functionalities on the aromatic ring. acs.orgresearchgate.net

| Reaction | Formylating Agent | Catalyst/Promoter | Key Features | Reference(s) |

| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄, SnCl₄, AlCl₃ | Classic Friedel-Crafts type reaction. | acs.org |

| AgOTf-Promoted | Dichloromethyl methyl ether | Silver trifluoromethanesulfonate (AgOTf) | Mild conditions, low temperature (-78 °C), tolerates sensitive groups. | acs.orgacs.orgnih.gov |

| Vilsmeier-Haack | POCl₃, DMF | N/A | Widely used for electron-rich arenes. | acs.org |

Oxidation of Hydroxymethyl Precursors to the Formyl Group

A common and reliable strategy for installing a formyl group is through the oxidation of a primary alcohol (a hydroxymethyl group, -CH₂OH). This two-step approach—installing the hydroxymethyl group followed by oxidation—avoids the often harsh conditions of direct formylation. Several reagents are available for this transformation, with the choice depending on the substrate's sensitivity.

For the synthesis of this compound, a documented method involves the oxidation of its direct precursor, 5-(hydroxymethyl)-2-nitrobenzoic acid methyl ester. chemicalbook.com This transformation can be achieved with high efficiency using reagents like pyridinium (B92312) chlorochromate (PCC) adsorbed onto a solid support like aluminum oxide. chemicalbook.com Other standard oxidation protocols, such as the Swern oxidation (using oxalyl chloride and DMSO), are also effective for converting hydroxymethyl-substituted nitrobenzoates to their corresponding formyl derivatives. ambeed.com

| Oxidizing Agent/System | Typical Conditions | Application Example | Reference(s) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758), often with a solid support (e.g., Al₂O₃) | Synthesis of this compound | chemicalbook.com |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Preparation of Methyl 3-formyl-4-nitrobenzoate | ambeed.com |

| Dess-Martin Periodinane | Dichloromethane | General oxidation of primary alcohols to aldehydes | ambeed.com |

Exploration of Alternative Precursors and Starting Materials

Beyond general strategies, specific starting materials can provide more direct or efficient pathways to the target compound or its isomers. The choice of precursor is often guided by commercial availability and the desired isomeric purity of the final product.

Utilizing 5-(hydroxymethyl)-2-nitrobenzoic acid methyl ester

The most direct synthesis of this compound starts from its immediate hydroxymethyl precursor, Methyl 5-(hydroxymethyl)-2-nitrobenzoate. The synthesis involves a single oxidation step.

A reported procedure utilizes pyridinium chlorochromate (PCC) as the oxidizing agent in dichloromethane. The reaction is carried out at 0 °C for 18 hours, yielding the desired this compound in 94% yield. chemicalbook.com This method highlights the efficiency of the oxidation pathway when the precursor alcohol is readily available.

Pathways from Methyl 3-methyl-2-nitrobenzoate to Isomeric Formyl Compounds

An alternative approach involves the conversion of a methyl group (-CH₃) into a formyl group (-CHO). This is particularly useful for synthesizing isomers like Methyl 3-formyl-2-nitrobenzoate, an important intermediate for pharmaceutical compounds such as Niraparib. theclinivex.comnbinno.com This transformation is typically a two-step process.

A patented method describes the synthesis starting from Methyl 3-methyl-2-nitrobenzoate. google.com

Chlorination: The first step is a substitution reaction where the starting material is treated with chlorine gas to form the intermediate, Methyl 3-(dichloromethyl)-2-nitrobenzoate. google.com

Hydrolysis: The second step involves the hydrolysis of the dichloromethyl group. This is accomplished by reacting the intermediate with a zinc chloride aqueous solution in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to yield Methyl 3-formyl-2-nitrobenzoate. google.com

This pathway demonstrates a versatile strategy for accessing formyl-substituted nitrobenzoates from more readily available methyl-substituted precursors.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Catalytic Systems in Nitrobenzoate Functionalization

The functionalization of the nitrobenzoate framework is frequently achieved through sophisticated catalytic systems. Transition metals, in particular, play a pivotal role in a variety of transformations.

Palladium-based catalysts are widely employed for hydrogenation reactions, such as the reduction of a nitro group. For instance, the liquid-phase hydrogenation of ethyl p-nitrobenzoate has been effectively carried out using Pd/Sibunit catalysts, demonstrating that this is a structurally sensitive process where catalyst particle size is crucial for activity. researchgate.net Studies have shown that palladium nanoparticles immobilized on amine-functionalized supports also exhibit high catalytic performance in hydrogenation reactions. mdpi.com

For other types of functionalization, different catalytic systems are necessary. Iridium(I) complexes, for example, have proven to be efficient catalysts for the direct N-methylation of nitroarenes using methanol as both a reducing agent and a C1 source, proceeding through a borrowing-hydrogen mechanism. The introduction of a formyl group, a key feature of the target molecule, can be accomplished via silver(I)-catalyzed formylation of aryl bromides using N,N-dimethylformamide (DMF) as the formyl source. bohrium.com Advanced dual-catalytic systems, which merge a reversible activation cycle with a functionalization cycle, represent a modern approach to functionalize otherwise unreactive sites on a molecule. chemrxiv.org

The table below summarizes various catalytic systems used in the functionalization of nitroaromatic compounds.

| Catalyst System | Transformation | Substrate Type | Key Findings |

| Pd/Sibunit | Hydrogenation of nitro group | Ethyl p-nitrobenzoate | Activity is dependent on Pd particle size, with 3-5 nm being most effective. researchgate.net |

| Pd/HNTA | Hydrogenation of nitro group | Nitrobenzene | Amine-functionalized lumen of halloysite (B83129) acts as an effective support for Pd nanoparticles. mdpi.com |

| Iridium(I)-NHC Complex | N-methylation of nitro group | Nitroarenes | Efficiently catalyzes selective N-monomethylation with methanol. |

| Sm/AgNO₃/KI | Formylation of C-Br bond | Aryl bromides | Novel method for C-C bond formation using DMF as a formyl source at room temperature. bohrium.com |

| Ni(COD)₂/Ligand | C-H Functionalization | General | Identification of off-cycle intermediates led to the development of more efficient Ni pre-catalysts. nih.gov |

Stereochemical Control and Regioselectivity in Synthesis

Controlling the specific location (regioselectivity) and three-dimensional arrangement (stereochemistry) of functional groups is a fundamental challenge in organic synthesis. For substituted nitrobenzoates, the inherent directing effects of the nitro and ester groups, combined with the choice of reagents and conditions, determine the outcome of the reaction.

Regioselectivity is critical when introducing new substituents onto the aromatic ring. In the synthesis of 2,5-diaryl-4-nitrobenzoates, the choice of an organobase, such as DBU or DABCO, can selectively control the reaction pathway between nitroallylarenes and α-ketocarbonyls. researchgate.netresearchgate.net Similarly, in the reaction of substituted naphthoquinones, the nature of existing substituents dictates the position of nucleophilic attack, thereby controlling the formation of specific regioisomers. dntb.gov.ua Palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo scispace.comscispace.comchemicalbook.comhepta-2,5-diene-2,3-dicarboxylates have been shown to be highly regioselective, yielding only one of the two possible biphenyl (B1667301) regioisomers. researchgate.net

Stereochemical control is essential when chiral centers are present or created during a synthesis. An advanced protocol for diastereoselective intramolecular aziridination has been developed to synthesize pyran-fused NH-aziridine scaffolds from 4-H-pyrans, yielding products like 7a-Cyano-6-oxo-7-(thiophen-2-yl)-3,4,5,6,7,7a-hexahydrochromeno[2,3-b]azirin-1a(1H)-yl 3-Nitrobenzoate with high diastereoselectivity. acs.org The Mitsunobu reaction is a classic method for achieving stereochemical inversion at a chiral center, and optimized procedures exist for its application even with sterically hindered alcohols to produce p-nitrobenzoate esters with inverted stereochemistry. orgsyn.orgsit.edu.cn

Solvent Effects and Temperature Regimes in Formylation Reactions

The introduction of a formyl group onto an aromatic ring is a key transformation for which solvent and temperature are critical parameters. The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway.

Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed in formylation reactions. DMF can act as both a solvent and the formylating agent itself. In the catalyst-free N-formylation of amines using CO₂ and NaBH₄, DMF was found to have a significant positive effect on conversion, particularly when the reaction was heated to 60°C. scispace.com In a silver-catalyzed formylation of aryl bromides, DMF was also used as the formyl source, with the reaction proceeding efficiently at room temperature. bohrium.com

However, solvent-free conditions have also been developed as an environmentally benign alternative. The N-formylation of a wide variety of amines can be achieved with moderate to excellent yields by heating with formic acid or ethyl formate (B1220265) at 60°C without any solvent. tandfonline.com

The table below details the impact of solvents and temperature on representative formylation reactions.

| Formylation Method | Solvent | Temperature | Outcome |

| N-formylation with CO₂/NaBH₄ | DMF | 60 °C | 88% isolated yield, significant improvement over room temperature or other solvents like THF or ACN. scispace.com |

| N-formylation with Formic Acid | Solvent-free | 60 °C | Sufficient temperature to achieve optimum yields for a wide range of amines. tandfonline.com |

| N-formylation with Ethyl Formate | Solvent-free | 60 °C | Optimized molar ratio of 3:1 (ethyl formate:amine) provided excellent yields. tandfonline.com |

| Formylation of Aryl Bromides | DMF | Room Temp. | Temperature found to have a limited impact; reaction proceeds efficiently under ambient conditions. bohrium.com |

Comparative Analysis of Synthetic Efficiency and Scalability

Several synthetic routes to this compound have been reported, each with distinct advantages and disadvantages regarding efficiency, cost, and potential for large-scale industrial application. A comparative analysis of these methods is essential for selecting the most appropriate pathway for a given purpose.

One common and high-yielding laboratory-scale synthesis involves the oxidation of the corresponding alcohol, methyl 5-(hydroxymethyl)-2-nitrobenzoate. The use of pyridinium chlorochromate (PCC) with aluminum oxide in dichloromethane at 0°C provides the desired aldehyde in excellent yield (94%). chemicalbook.com While efficient, this method relies on a stoichiometric chromium(VI) reagent, which is toxic and poses significant challenges for waste disposal and scalability.

An alternative route detailed in the patent literature starts from 3-methyl-2-nitrobenzoic acid. google.com This multi-step process involves: (1) esterification with methanol to form methyl 3-methyl-2-nitrobenzoate, (2) free-radical side-chain chlorination to yield methyl 3-(dichloromethyl)-2-nitrobenzoate, and (3) subsequent hydrolysis of the dichloromethyl group to the aldehyde. This pathway uses cheaper starting materials and avoids heavy metal oxidants, potentially making it more suitable for industrial scale-up, though it may involve more unit operations.

The following table provides a comparative overview of these synthetic routes.

| Parameter | Route 1: Oxidation | Route 2: Chlorination/Hydrolysis |

| Starting Material | Methyl 5-(hydroxymethyl)-2-nitrobenzoate | 3-Methyl-2-nitrobenzoic acid |

| Key Reagents | Pyridinium chlorochromate (PCC), Aluminum oxide | Methanol, Thionyl chloride (for esterification); Chlorine gas, Light source (for chlorination); Water (for hydrolysis) |

| Solvent | Dichloromethane | Dichloromethane or Dichloroethane (for chlorination) |

| Number of Steps | 1 (from alcohol precursor) | 3 (from methyl-substituted acid) |

| Reported Yield | 94% chemicalbook.com | Not explicitly stated as an overall yield, but individual steps are implied to be efficient. |

| Efficiency | High yield in a single transformation from the immediate precursor. | Multi-step process may lead to lower overall yield. |

| Scalability | Poor. Use of stoichiometric, toxic chromium reagent is problematic for large-scale synthesis and waste management. | More favorable. Avoids toxic heavy metals and uses common industrial reagents and conditions. google.com |

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Formyl 2 Nitrobenzoate

Transformations Involving the Formyl Moiety

The aldehyde (formyl) group in Methyl 5-formyl-2-nitrobenzoate is a key site for a variety of chemical modifications, including oxidation, nucleophilic attack, and reduction.

Oxidative Conversions to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid. This transformation is a common and predictable reaction in organic chemistry. Strong oxidizing agents are typically employed for this purpose. For instance, reagents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) can effectively convert the aldehyde to a carboxylic acid. evitachem.comevitachem.comlibretexts.orggoogle.com The resulting product would be 2-nitro-5-(methoxycarbonyl)benzoic acid.

A similar transformation has been reported for a related compound, 4-formyl-2-methoxy-3-nitro phenyl acetate, which was oxidized to the corresponding carboxylic acid using potassium permanganate under alkaline conditions. google.com

Table 1: Oxidative Conversion of Formyl Group

| Starting Material | Reagent | Product | Reference(s) |

|---|---|---|---|

| This compound (analog) | Potassium permanganate | 2-nitro-5-(methoxycarbonyl)benzoic acid | evitachem.comevitachem.com |

Nucleophilic Addition Reactions and Condensations

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like condensations and additions.

Another significant reaction is the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, which convert aldehydes into alkenes. wikipedia.orgorganic-chemistry.orgyoutube.comalfa-chemistry.com The HWE reaction, in particular, is known for its high E-selectivity in the formation of alkenes from stabilized phosphorus ylides. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com A patent describes the reaction of methyl 3-methyl-2-nitrobenzoate with dimethylformamide dimethylacetal (DMF-DMA) and pyrrolidine, which is a condensation reaction that showcases the reactivity of the aromatic system. google.com

Reductive Transformations of the Aldehyde Functionality

The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). orgsyn.orguomustansiriyah.edu.iq The reduction of this compound would yield Methyl 5-(hydroxymethyl)-2-nitrobenzoate.

While direct literature on the reduction of the target compound's formyl group is sparse in the provided search results, the reduction of aldehydes is a well-established transformation. For example, lithium aluminum hydride is a potent reducing agent capable of reducing esters and carboxylic acids to alcohols. orgsyn.orguomustansiriyah.edu.iqsemanticscholar.org

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be reduced to an amino group or facilitate nucleophilic aromatic substitution.

Reduction Reactions to Amino Derivatives

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation and the use of reducing metals in acidic media.

Commonly used reagents for this purpose include tin(II) chloride (SnCl₂) in the presence of an acid, or catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. nih.govnih.gov A publication describes the reduction of a similar compound, methyl 2-(N-morpholino)-5-nitrobenzoate, to the corresponding amine using hydrogen gas and a Pd/C catalyst. nih.gov Another method involves the use of hydrazine (B178648) in the presence of rhodium on carbon for the partial reduction of nitro groups to hydroxylamines. acs.org

Table 2: Reduction of the Nitro Group

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Methyl 2-(N-morpholino)-5-nitrobenzoate | H₂, Pd/C | Methyl 5-amino-2-(N-morpholino)benzoate | nih.gov |

| Methyl 2-nitrobenzoates (general) | Hydrazine, Rh/C | N-Alkyl-1,3-dihydro-2,1-benzisoxazoles (after cyclization and alkylation) | acs.org |

Nucleophilic Aromatic Substitution Pathways

The presence of the strongly electron-withdrawing nitro group, particularly in the ortho position to potential leaving groups, activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This reaction pathway allows for the displacement of a leaving group on the aromatic ring by a nucleophile.

In the case of a suitable substrate, such as a halogenated precursor to this compound, the nitro group would facilitate the substitution. For example, a study on methyl 2-fluoro-5-nitrobenzoate demonstrated that the fluorine atom can be readily displaced by piperidine (B6355638) in the presence of triethylamine (B128534) in THF. nih.gov This highlights the potential for nucleophilic aromatic substitution on the aromatic ring of similar compounds. The reaction of ethyl p-nitrobenzoate with amines has also been studied, indicating the activating effect of the nitro group.

Chemical Behavior of the Methyl Ester Group

The methyl ester group in this compound is a key site for chemical transformations, primarily through hydrolytic cleavage and transesterification reactions. These reactions alter the carboxyl functional group and are fundamental in the derivatization of this compound.

Hydrolytic Cleavage and Transesterification Reactions

Hydrolytic cleavage of the methyl ester can be achieved under both acidic and basic conditions to yield 5-formyl-2-nitrobenzoic acid.

Base-Catalyzed Hydrolysis (Saponification):

The saponification of this compound is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). orgsyn.org The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, and following protonation of the resulting carboxylate salt during acidic workup, 5-formyl-2-nitrobenzoic acid is obtained. masterorganicchemistry.com The rate of saponification is influenced by the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the nitro group present in this compound, are known to increase the rate of saponification compared to unsubstituted methyl benzoate (B1203000) by making the carbonyl carbon more electrophilic. pearson.com

A typical laboratory procedure for the saponification of a similar compound, methyl m-nitrobenzoate, involves heating with a sodium hydroxide solution, followed by acidification to precipitate the carboxylic acid. orgsyn.org

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis of this compound is also possible, typically by heating the ester in the presence of a dilute mineral acid like hydrochloric acid or sulfuric acid. quora.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This is a reversible process, and to drive the reaction to completion, an excess of water is often used. quora.com

Transesterification:

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.orgucla.edu

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and a large excess of an alcohol (e.g., ethanol), this compound can be converted to the corresponding ethyl ester. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: This reaction is typically carried out using an alkoxide, such as sodium ethoxide in ethanol. The alkoxide ion is a potent nucleophile that attacks the ester carbonyl, leading to the exchange of the alkoxy group. ucla.edumasterorganicchemistry.com

The efficiency of transesterification can be influenced by the choice of catalyst and reaction conditions. For instance, platinum dioxide and nickel oxide have been reported as effective catalysts for the transesterification of methyl benzoates under neutral conditions. rsc.org

Fundamental Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing synthetic routes to its derivatives. This involves studying the kinetics of its reactions and the interplay of its functional groups in various chemical processes.

Elucidation of Reaction Kinetics and Rate-Limiting Steps

Kinetic studies of the hydrolysis of substituted methyl benzoates provide valuable insights into the factors governing the reactivity of this compound.

The rate of alkaline hydrolysis of esters is dependent on the concentration of both the ester and the hydroxide ion. oieau.fr For substituted methyl benzoates, the rate of hydrolysis is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, increase the rate of hydrolysis by stabilizing the negatively charged transition state formed during the nucleophilic attack of the hydroxide ion. pearson.comoieau.fr

Studies on the alkaline hydrolysis of various methyl nitrobenzoates have shown a clear correlation between the position of the nitro group and the reaction rate. ias.ac.inias.ac.in The presence of the nitro group at the ortho or para position to the ester group generally leads to a faster hydrolysis rate compared to the meta position, due to its strong electron-withdrawing resonance effect.

The rate-determining step in the base-catalyzed hydrolysis (saponification) of esters is generally considered to be the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon to form the tetrahedral intermediate. masterorganicchemistry.comscribd.comsavemyexams.com The subsequent collapse of this intermediate to form the carboxylic acid and the alkoxide is a faster process.

The following table summarizes kinetic data for the alkaline hydrolysis of related nitrobenzoate esters, illustrating the effect of the nitro group's position on the reaction rate.

| Ester | Relative Rate of Hydrolysis | Reference |

| Methyl benzoate | 1 | pearson.com |

| Methyl p-nitrobenzoate | Faster than methyl benzoate | pearson.com |

| Methyl m-nitrobenzoate | - | ias.ac.in |

Intermolecular and Intramolecular Processes in Derivatization

The presence of three distinct functional groups (methyl ester, formyl, and nitro) on the benzene ring allows for a variety of intermolecular and intramolecular reactions, leading to the synthesis of diverse derivatives.

Intermolecular Reactions:

The formyl group of this compound can participate in various intermolecular reactions. For example, it can undergo condensation reactions with active methylene (B1212753) compounds or participate in reductive amination to form new carbon-carbon or carbon-nitrogen bonds. The nitro group can also be a site for intermolecular interactions, such as the formation of hydrogen bonds. researchgate.net

One notable example of an intermolecular process involving related compounds is the Michael addition. Nitroethene derivatives can react with substituted acetates in an intermolecular Michael addition, which, after subsequent transformations, can lead to the formation of pyrrolidin-2-ones. acs.org

Intramolecular Reactions:

The strategic positioning of the functional groups in this compound can facilitate intramolecular reactions, leading to the formation of cyclic structures. While specific studies on intramolecular reactions of this compound are not abundant in the provided search results, the reactivity of analogous compounds suggests potential pathways.

For instance, intramolecular general base catalysis has been observed in the hydrolysis of 2-aminobenzoate (B8764639) esters, where the neighboring amine group facilitates the reaction. In a similar vein, the functional groups in a molecule can cooperate in cyclization reactions. A study on the synthesis of 2-aryl-benzofuran and -indole derivatives utilized an intramolecular arylogous nitroaldol (Henry) condensation. rsc.orgrsc.org This type of reaction involves the intramolecular attack of a nucleophile (generated from the nitro-containing part of the molecule) onto a carbonyl group.

The potential for such intramolecular processes highlights the synthetic utility of this compound as a building block for more complex heterocyclic systems.

Applications As a Key Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Aromatic Systems

The true utility of Methyl 5-formyl-2-nitrobenzoate lies in the differential reactivity of its functional groups, which allows for sequential chemical transformations. The formyl group is particularly amenable to reactions that extend the carbon skeleton.

A key example is its use in Wittig-type reactions to create more elaborate aromatic structures. In one documented synthesis, this compound is reacted with (methoxymethyl)(triphenyl)phosphonium chloride in the presence of a strong base, lithium bis(trimethylsilyl)amide, to produce methyl 5-[(E)-2-methoxyvinyl]-2-nitrobenzoate. google.comgoogle.com This reaction specifically converts the aldehyde into a methoxyvinyl group, elongating the side chain and introducing a new reactive handle for further modifications. google.comgoogle.com

Furthermore, the nitro and ester groups serve as latent functionalities. The nitro group can be readily reduced to an aniline, which is a cornerstone for building a vast array of other structures, including amides and nitrogen-containing heterocycles. The methyl ester can be hydrolyzed to a carboxylic acid or converted directly to an amide, providing another point of diversification. This latent reactivity makes the compound a valuable platform for generating a library of complex substituted aromatic molecules.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | (methoxymethyl)(triphenyl)phosphonium chloride, lithium bis(trimethylsilyl)amide, THF | Methyl 5-[(E)-2-methoxyvinyl]-2-nitrobenzoate | google.comgoogle.com |

Precursor for Heterocyclic Compound Construction

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound serves as a precursor for the construction of such ring systems, primarily through multi-step sequences that transform its functional groups into parts of a new ring. The most significant application in this context is the synthesis of azolecarboxamides. google.comgoogle.com In these syntheses, the functionalities of the initial benzene (B151609) ring are chemically altered and ultimately become part of a larger, more complex heterocyclic scaffold.

Utility in the Development of Research Chemicals and Inhibitors

This intermediate is a documented starting material for pharmacologically active agents, highlighting its importance in drug discovery pipelines.

This compound is explicitly identified as a useful research chemical for the preparation of azolecarboxamide compounds or their salts. google.comchemicalbook.com These compounds, which feature a thiazole (B1198619) or oxazole (B20620) ring linked via a carboxamide group to another aromatic or heteroaromatic ring, have been investigated as potent antagonists of the Tropomyosin receptor kinase A (TrkA). google.comchemicalbook.com The TrkA receptor is a target for the development of therapeutics for pain and certain lower urinary tract diseases. google.com The synthesis of these complex inhibitors involves using this compound as a foundational piece, which is elaborated through subsequent reactions, including the vinylation mentioned previously, reduction of the nitro group, and eventual amide bond formation and heterocycle construction. google.comgoogle.com

While the benzonitrobenzoate scaffold is relevant to the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors, the specific isomer used for the well-known PARP inhibitor Niraparib is Methyl 3-formyl-2-nitrobenzoate (CAS 138229-59-1). chemicalbook.com Extensive searches of chemical literature and databases indicate that this compound (CAS 133719-04-7) is not the direct documented precursor for this specific class of inhibitors. The utility in PARP inhibitor synthesis is thus associated with its structural isomer rather than the subject of this article.

General Synthetic Applications in Medicinal Chemistry Research

The primary application of this compound in medicinal chemistry research is its role as a key intermediate in the synthesis of potent and selective TrkA kinase inhibitors. google.comchemicalbook.com Its structure is leveraged to build the core of azolecarboxamide-based antagonists. google.comgoogle.com The ability to selectively manipulate its three functional groups allows chemists to construct complex molecular architectures required for specific biological activity. Its use underscores the strategy in drug discovery of employing densely functionalized, yet relatively simple, starting materials to access novel and potent therapeutic candidates.

| Application Area | Specific Use | Resulting Compound Class | Reference |

|---|---|---|---|

| Advanced Organic Synthesis | Intermediate for extending carbon skeletons via Wittig-type reactions. | Complex substituted aromatic systems (e.g., vinylbenzoates) | google.comgoogle.com |

| Medicinal Chemistry | Precursor for Tropomyosin receptor kinase A (TrkA) inhibitors. | Azolecarboxamide compounds | google.comchemicalbook.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of methyl 5-formyl-2-nitrobenzoate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms. While specific experimental data for this compound is not widely published in public literature, the expected spectral features can be inferred from the analysis of closely related structural analogs.

Proton NMR spectroscopy is particularly powerful for differentiating between positional isomers of substituted nitrobenzoates. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the nitro, formyl, and methyl ester groups. In this compound, the three aromatic protons would exhibit distinct signals, allowing for their definitive assignment.

For instance, the proton ortho to the formyl group and meta to the nitro group would likely appear as a doublet, while the proton ortho to the nitro group would also be a doublet, and the proton situated between the formyl and nitro groups would present as a doublet of doublets. The precise chemical shifts are influenced by the solvent used for the analysis.

Interactive Data Table: Representative ¹H NMR Data for a Substituted Benzoate (B1203000)

The following table illustrates typical ¹H NMR chemical shifts for a related compound, providing a reference for the expected values for this compound.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.91 | s |

| Aromatic H | 7.58-7.54 | m |

| Methyl H | 3.90 | s |

Data is illustrative and based on a structurally similar compound.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, confirming the presence of the benzene (B151609) ring, the methyl ester, and the formyl group. The chemical shifts of the aromatic carbons are particularly informative, as they are influenced by the electron-withdrawing nature of the nitro and formyl substituents. The carbonyl carbons of the ester and aldehyde functionalities would appear at characteristic downfield shifts.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₇NO₅). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for monitoring the progress of reactions in real-time. In the synthesis of derivatives of this compound, ESI-MS can be used to detect the starting material, intermediates, and the final product in the reaction mixture. Its high sensitivity and compatibility with liquid chromatography make it a powerful tool for process optimization.

Interactive Data Table: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 210.0346 |

| [M+Na]⁺ | 232.0165 |

These values are calculated based on the elemental composition of the compound.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. By employing a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can effectively separate the target compound from any impurities or unreacted starting materials. The purity is typically determined by measuring the area of the peak corresponding to this compound as a percentage of the total peak area in the chromatogram. Commercial suppliers often report purity levels of 98% or higher, as determined by HPLC. shigematsu-bio.com Furthermore, techniques like UPLC (Ultra-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) offer even higher resolution and sensitivity for detailed analysis. ambeed.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative determination of this compound. This method is favored for its high resolution, sensitivity, and accuracy in separating the target compound from starting materials, by-products, and other impurities that may be present in a sample matrix.

Typically, a reversed-phase HPLC method is employed for the analysis of nitroaromatic compounds. nih.govtandfonline.com In this approach, a non-polar stationary phase, such as a C18 or biphenyl (B1667301) column, is used in conjunction with a polar mobile phase. tandfonline.comsigmaaldrich.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like this compound, which possesses both polar (nitro and ester groups) and non-polar (benzene ring) characteristics, a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water is effective. nih.govrsc.org

UV detection is commonly utilized, as the nitroaromatic and benzaldehyde (B42025) moieties provide strong chromophores. The presence of the conjugated system in this compound allows for sensitive detection at a wavelength of 254 nm, a common choice for analyzing nitroaromatic compounds. nih.govsigmaaldrich.comresearchgate.net

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of highly purified this compound at various known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. This calibration allows for the precise determination of the compound's concentration in unknown samples, such as reaction mixtures or final product batches. The method's validation would typically include assessments of linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). srce.hr

Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (60:40, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV Absorbance at 254 nm |

| Column Temp. | 35 °C |

| Injection Vol. | 10 µL |

| Retention Time | ~5.8 min (Representative) |

This table presents a hypothetical but typical set of conditions based on established methods for similar nitroaromatic compounds.

Thin-Layer Chromatography (TLC) for Reaction Completion

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions, including the synthesis of this compound. chegg.comukessays.com Its primary function in this context is to qualitatively assess the consumption of starting materials and the formation of the desired product over time. wisdomlib.orgheteroletters.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase such as silica (B1680970) gel. heteroletters.orgacs.org Alongside the reaction mixture, reference spots of the starting materials and, if available, the pure product are also applied. The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. acs.orgresearchgate.net

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ) value. By comparing the spots from the reaction mixture to the reference spots, a chemist can visually track the diminishing intensity of the starting material spot and the increasing intensity of the product spot. The reaction is considered complete when the starting material spot is no longer visible. chegg.com

Visualization of the separated spots is often achieved using a UV lamp, as aromatic compounds like this compound absorb UV light and appear as dark spots on a fluorescent plate. acs.orglibretexts.org

Table 2: Representative TLC System for Monitoring Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |

| Visualization | UV Light (254 nm) |

| Rƒ (Starting Material) | ~0.6 (e.g., Methyl 3-formylbenzoate) |

| Rƒ (Product) | ~0.4 (e.g., this compound) |

This table provides a representative system. The Rƒ values are illustrative and depend on the specific starting materials and exact TLC conditions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For Methyl 5-formyl-2-nitrobenzoate, these calculations can elucidate the distribution of electrons and identify sites of potential chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, bond lengths, bond angles, and electronic energy of organic compounds. mdpi.combris.ac.uk By applying DFT methods, such as the B3LYP functional, a detailed three-dimensional model of this compound can be generated. mdpi.com These calculations determine the most stable arrangement of atoms in the molecule by finding the lowest energy conformation. The results of such an analysis provide crucial data on the spatial relationship between the formyl, nitro, and methyl ester groups attached to the benzene (B151609) ring.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Atom Pair/Group | Typical Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C=O (aldehyde) | ~1.21 Å | |

| C-N (nitro) | ~1.48 Å | |

| N=O (nitro) | ~1.22 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O=C-H (aldehyde) | ~124° | |

| Dihedral Angle | C-C-N-O (nitro group twist) | Variable, depends on steric hindrance |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar organic molecules and are not specific experimental results for this compound.

The enthalpy of formation is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Theoretical methods provide a reliable means of estimating this value, especially when experimental data is unavailable. High-level composite methods, such as the G3(MP2)//B3LYP, have been successfully used to estimate the gas-phase enthalpy of formation for isomers of methyl nitrobenzoate. researchgate.net This approach involves calculations on a series of hypothetical, balanced chemical reactions (isodesmic reactions) to ensure cancellation of errors and yield high-accuracy results. researchgate.netresearchgate.net The theoretical values are often in good agreement with experimental data obtained from techniques like static-bomb combustion calorimetry. researchgate.net

Table 2: Representative Comparison of Experimental and Theoretical Enthalpy of Formation (ΔHf°)

| Compound Family | Method | ΔHf° (gas, 298.15 K) |

| Methyl Nitrobenzoate Isomers | Experimental (Combustion Calorimetry) | Value A |

| Theoretical (e.g., G3(MP2)//B3LYP) | Value B | |

| Difference (A - B) | Typically within a few kJ/mol |

Note: This table illustrates the comparative methodology described in studies of related isomers. researchgate.net The actual values for this compound would require specific calculation.

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery and understanding biological activity. While specific docking studies on this compound are not widely published, research on structurally similar compounds, such as (5-formylfuran-2-yl) methyl 4-nitro benzoate (B1203000), demonstrates the utility of this approach. dergipark.org.trdergipark.org.tr

In such studies, the ligand is placed into the binding site of a target protein, and its interactions are scored based on factors like binding free energy. For example, nitrobenzoate derivatives have been docked against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to evaluate their inhibitory potential. dergipark.org.trbohrium.comresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. dergipark.org.tr The binding free energy scores from these simulations often correlate well with experimentally measured inhibitory activities (e.g., IC50 or Ki values). dergipark.org.trdergipark.org.tr

Table 3: Illustrative Molecular Docking Results for a Nitrobenzoate Derivative with Cholinesterase

| Parameter | AChE (PDB: 1EVE) | BuChE (PDB: 1P0I) |

| Binding Free Energy (kcal/mol) | -8.5 | -9.2 |

| Predicted Inhibition Constant (Ki) (µM) | 4.5 | 1.8 |

| Key Interacting Residues | Trp84, Tyr130, Phe330 | Trp82, Tyr332, His438 |

| Primary Interaction Type | Hydrogen bond with catalytic triad, Pi-stacking | Hydrophobic interactions, Hydrogen bond |

Note: This table is a representative example based on docking studies of analogous compounds dergipark.org.trdergipark.org.tr and does not represent actual data for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. A crucial part of this process is the characterization of transition states—the high-energy structures that exist fleetingly at the peak of the energy barrier between reactants and products.

Conformational Analysis and Prediction of Spectroscopic Parameters

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable of these spatial arrangements and understand the energy barriers between them. Computational methods, particularly DFT, are highly effective for this purpose. bris.ac.uk

By performing a systematic search of the molecule's conformational space, researchers can identify low-energy conformers and calculate their relative populations at a given temperature. Furthermore, these computational models can be used to predict various spectroscopic parameters. For instance, NMR chemical shifts (¹H and ¹³C) and scalar coupling constants can be calculated for each conformer. mdpi.combris.ac.uk The predicted parameters for the ensemble of conformers can then be averaged, based on their calculated populations, and compared directly with experimental NMR data. bris.ac.uk This comparison is a powerful tool for validating the computed conformational preferences and for assigning complex experimental spectra.

Table 4: Representative Comparison of Experimental and DFT-Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) (Ensemble-Averaged) |

| CHO (formyl) | 9.9 - 10.1 |

| Aromatic H (ortho to formyl) | 8.2 - 8.4 |

| Aromatic H (ortho to ester) | 8.0 - 8.2 |

| Aromatic H (meta to both) | 7.8 - 8.0 |

| OCH₃ (ester) | 3.9 - 4.1 |

Note: The chemical shift values are illustrative, based on principles of DFT-based NMR prediction for substituted aromatics, and are not specific experimental results.

Derivatization Strategies in Analytical and Synthetic Organic Chemistry

Chemical Derivatization for Enhanced Chromatographic Separation and Detection

Derivatization is a widely employed strategy in chromatography to improve the analytical properties of target compounds that may otherwise exhibit poor separation or low detector response. researchgate.netsdiarticle4.com By chemically modifying an analyte, its volatility, thermal stability, or detectability can be significantly enhanced. libretexts.orgscience.gov For a molecule like Methyl 5-formyl-2-nitrobenzoate, its functional groups are amenable to reactions that facilitate superior chromatographic analysis.

Both pre-column and post-column derivatization strategies are applicable depending on the analytical challenge. Pre-column derivatization involves reacting the analyte with a reagent before injection into the chromatographic system, whereas post-column derivatization occurs after separation but before detection. sdiarticle4.comchromatographytoday.com

Pre-column Derivatization : In this technique, the aldehyde group of this compound can be targeted. Aldehydes are often derivatized prior to analysis to increase their stability and detectability. bohrium.com Reagents such as hydrazines, specifically 2,4-dinitrophenylhydrazine (B122626) (DNPH), react with aldehydes to form stable hydrazones. This approach is common for the analysis of aldehydes and ketones. nih.gov Similarly, other reagents like 5-(2-hydroxy-5-nitrophenylazo)thiorhodanine have been used to derivatize analytes pre-column to form colored chelates that can be readily detected. nih.gov The reaction of this compound with such a reagent would yield a derivative with altered chromatographic properties, potentially improving separation from matrix components.

Post-column Derivatization (PCD) : This method is advantageous when the original analyte is easily separated but difficult to detect, or when the derivatives formed are unstable. chromatographytoday.compickeringlabs.com After this compound is separated on a high-performance liquid chromatography (HPLC) column, a reagent can be introduced into the mobile phase stream. pickeringlabs.com This reagent would then react with the compound's formyl group to generate a product with a strong signal for a UV-Vis or fluorescence detector. pickeringlabs.commetrohm.com PCD is a powerful tool that increases both sensitivity and selectivity in HPLC analysis. pickeringlabs.com

A primary goal of derivatization is to enhance detection sensitivity. researchgate.netmdpi.com This is typically achieved by attaching a "tag" to the analyte that responds strongly to a specific detector.

UV-Vis Detection : The inherent structure of this compound, containing a nitroaromatic system, already provides a strong chromophore suitable for UV-Vis detection. nih.gov Derivatization can further enhance this. For instance, reacting the aldehyde group with a reagent like 4-nitrobenzoyl chloride, which is used to derivatize phenols, creates derivatives with strong UV absorbance. researchgate.net The introduction of additional chromophoric or auxochromic groups can shift the absorption maximum to a more desirable wavelength and increase the molar absorptivity, thereby lowering the limit of detection. researchgate.net Aromatic nitro groups are known to enhance the response in certain mass spectrometry modes as well. nih.gov

Fluorescence Detection : For even greater sensitivity, fluorescence derivatization can be employed. mdpi.comnih.gov This requires reacting this compound with a fluorogenic reagent—a compound that is not fluorescent itself but becomes fluorescent upon reaction with the analyte. Reagents like dansyl hydrazine (B178648) can react with the aldehyde functional group to yield a highly fluorescent derivative. This strategy dramatically improves sensitivity, allowing for trace-level detection.

Table 1: Potential Derivatization Reactions for Enhanced Detection

| Functional Group Targeted | Derivatization Reagent Class | Resulting Product | Detection Enhancement |

|---|---|---|---|

| Aldehyde (Formyl) | Hydrazines (e.g., DNPH) | Hydrazone | Enhanced UV-Vis absorption |

| Aldehyde (Formyl) | Amines (e.g., Dansyl Hydrazine) | Schiff Base / Hydrazone | High fluorescence |

| Ester (after hydrolysis) | Alkyl Halides (e.g., PFB-Br) | Pentafluorobenzyl Ester | Enhanced Electron Capture Detection (GC) |

| Ester (after hydrolysis) | Coumarin Analogues | Fluorescent Ester | High fluorescence |

Derivatization for Isotopic Labeling and Quantitative Metabolomics

In quantitative metabolomics, stable isotope labeling is a powerful technique for the accurate quantification of metabolites. nih.gov Chemical isotope labeling (CIL) coupled with liquid chromatography-mass spectrometry (LC-MS) involves derivatizing analytes in different samples with light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopic versions of a reagent. nih.govspringernature.com

This compound itself could be synthesized with isotopic labels (e.g., incorporating ¹³C or ¹⁵N) to serve as an internal standard for related compounds. More commonly, it could be used as a derivatizing agent if modified. However, as an analyte, its aldehyde group can be derivatized using isotopically labeled reagents. For example, a set of reagents like ¹²C- and ¹³C-dansyl hydrazine could be used to label aldehyde-containing metabolites, including those structurally similar to this compound. By comparing the peak intensity ratios of the light and heavy labeled pairs in the mass spectrometer, precise relative or absolute quantification can be achieved. nih.govacs.org This CIL-LC-MS approach offers high precision and is used to generate comprehensive profiles of specific submetabolomes, such as those containing amines, phenols, or carbonyls. nih.govbohrium.com

Functional Group-Specific Derivatization Reactions

The reactivity of this compound is dominated by its aldehyde and methyl ester functional groups. nih.govcymitquimica.com This allows for highly specific chemical transformations.

Aldehyde Group Reactions : The formyl group is an electrophilic center that readily reacts with nucleophiles. It can undergo condensation reactions with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones. nih.gov These reactions are fundamental to many derivatization strategies aimed at improving chromatographic performance and detection. nih.govbohrium.com

Ester Group Reactions : The methyl ester can be hydrolyzed to a carboxylic acid under basic or acidic conditions. This resulting carboxyl group opens up a new suite of derivatization possibilities. Carboxylic acids are frequently derivatized to improve their volatility for gas chromatography or to attach a UV or fluorescent tag for HPLC. libretexts.orgnih.gov Common reactions include esterification with a fluorophore-containing alcohol or conversion to an amide using an amine reagent. libretexts.org

Table 2: Functional Group-Specific Reactions of this compound

| Functional Group | Reagent Type | Reaction | Product Class |

|---|---|---|---|

| Aldehyde | Primary Amine (R-NH₂) | Condensation | Imine (Schiff Base) |

| Aldehyde | Hydrazine (R-NHNH₂) | Condensation | Hydrazone |

| Methyl Ester | H₂O / H⁺ or OH⁻ | Hydrolysis | Carboxylic Acid |

| Carboxylic Acid (post-hydrolysis) | Alcohol (R-OH) / Acid Catalyst | Esterification | Ester |

| Carboxylic Acid (post-hydrolysis) | Amine (R-NH₂) / Coupling Agent | Amidation | Amide |

Use of Analogs in Derivatization Reagent Development

The development of new derivatization reagents often involves the synthesis and evaluation of structural analogs to optimize performance. By systematically modifying the structure of a lead compound, chemists can fine-tune properties like reactivity, selectivity, and the spectroscopic characteristics of the resulting derivative.

Analogs of this compound, such as its isomers Methyl 3-formyl-2-nitrobenzoate and Methyl 3-formyl-5-nitrobenzoate, could be studied to understand how the relative positions of the functional groups affect reactivity and chromophoric properties. nih.gov Other analogs might involve changing the substituent on the aromatic ring. For example, replacing the nitro group with another electron-withdrawing group or adding a methoxy (B1213986) group, as seen in Methyl 4-formyl-2-methoxy-5-nitrobenzoate, could alter the electronic environment and thus the reactivity of the aldehyde and the UV-Vis absorption spectrum. The study of such analogs is crucial for designing reagents with improved sensitivity and tailored for specific analytical applications. escholarship.org

Q & A

How can the nitro and formyl groups in Methyl 5-formyl-2-nitrobenzoate be selectively reduced, and what analytical methods confirm the reaction outcomes?

Advanced Methodological Answer:

Selective reduction of nitro or formyl groups requires tailored reaction conditions.

- Nitro Group Reduction: Use catalytic hydrogenation (H₂/Pd-C) in ethanol under mild pressure. For regioselective reduction, employ sodium dithionite (Na₂S₂O₄) in aqueous buffer (pH 7–8) to avoid formyl interference .

- Formyl Group Reduction: Utilize NaBH₄ in methanol at 0°C, which preferentially reduces aldehydes over nitro groups .

Analytical Confirmation: - FT-IR: Monitor disappearance of ν(NO₂) at ~1520 cm⁻¹ (nitro reduction) or ν(C=O) at ~1700 cm⁻¹ (formyl reduction).

- NMR: Post-reduction, observe upfield shifts for aromatic protons (nitro → amine) or loss of aldehyde proton (δ 9.8–10.2 ppm) .

What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Advanced Methodological Answer:

Conflicts between NMR, X-ray, or mass spectrometry data often arise from dynamic effects or crystallographic artifacts.

- X-ray Crystallography: Use SHELXL for refinement to resolve ambiguities in bond lengths/angles. For example, the nitro group’s planarity can be confirmed via O···O distances (typically 2.2–2.4 Å) .

- Dynamic NMR: Perform variable-temperature experiments to detect conformational exchange broadening (e.g., hindered rotation of the nitro group) .

- DFT Calculations: Compare experimental IR/Raman spectra with simulated data to validate tautomeric forms .

How does the electron-withdrawing nitro group influence the formyl group’s reactivity in nucleophilic addition reactions?

Advanced Methodological Answer:

The nitro group’s meta-position to the formyl group strongly polarizes the aromatic ring, enhancing the formyl carbon’s electrophilicity.

- Kinetic Studies: In reactions with hydrazines, the nitro group accelerates imine formation by 3–5× compared to non-nitro analogues (observed via stopped-flow UV-Vis) .

- Computational Evidence: DFT shows a 15–20 kcal/mol stabilization of the transition state due to nitro-induced resonance effects .

- Synthetic Applications: This polarization enables one-pot condensations with bulky nucleophiles (e.g., Girard’s reagent T) without requiring acid catalysts .

What are optimized conditions for synthesizing this compound while minimizing byproducts?

Advanced Methodological Answer:

Key considerations include steric hindrance and nitro group sensitivity.

- Stepwise Synthesis:

- Nitration: Introduce nitro group using HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration.

- Formylation: Use Duff reaction (hexamine/HCOOH) at 100°C for regioselective formylation .

- Byproduct Mitigation:

- Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:4).

- Purify via column chromatography (Rf ~0.3) to isolate target compound from methyl 5-nitro-2-carboxybenzoate byproducts .

How can computational modeling predict the reactivity of this compound in multi-step syntheses?

Advanced Methodological Answer:

DFT and MD simulations guide reaction pathway selection.

- Transition State Analysis: Calculate activation barriers for nitro reduction (∼25 kcal/mol) vs. formyl reduction (∼18 kcal/mol) using Gaussian09 with B3LYP/6-31G* basis set .

- Solvent Effects: COSMO-RS models predict THF as optimal for Friedel-Crafts reactions (dielectric constant ~7.5), reducing side reactions by 40% compared to DCM .

- Docking Studies: For pharmacologically active derivatives, AutoDock Vina evaluates binding affinity to target proteins (e.g., COX-2) to prioritize synthetic routes .

What comparative structural insights can be drawn from analogues like Methyl 5-chloro-2-nitrobenzoate?

Data-Driven Answer:

A comparative analysis (see table below) highlights substituent effects on reactivity and applications:

| Compound | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|

| This compound | -NO₂, -CHO | 181–185 (lit.) | Pharmaceutical intermediates |

| Methyl 5-chloro-2-nitrobenzoate | -NO₂, -Cl | 162–165 | Polymer crosslinkers |

| Methyl 2-bromo-5-nitrobenzoate | -NO₂, -Br | 178–181 | Analytical standards |

- Trends: Bromo and chloro derivatives exhibit higher thermal stability (Δmp +15–20°C) due to halogen’s inductive effects. Formyl-containing analogues show broader utility in medicinal chemistry .

What precautions are critical when handling this compound in air-sensitive reactions?

Advanced Safety & Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.